molecular formula C13H17NO2 B13580432 ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate

ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate

Cat. No.: B13580432
M. Wt: 219.28 g/mol
InChI Key: FMOFVJYYDYMGKK-UHFFFAOYSA-N
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Description

Ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate is a chemical compound of significant interest in medicinal chemistry research. As a member of the 3-benzazepine scaffold, this structure is recognized for its potential as a versatile precursor in organic synthesis . Researchers value this core structure for its potential to interact with central nervous system targets, as evidenced by studies on closely related analogues . Investigations into similar tetrahydro-3-benzazepine compounds have shown promise in the development of ligands for neurological receptors, including the GluN2B subunit of the NMDA receptor and histamine H3 receptors . The structural features of the benzazepine core, particularly the seven-membered nitrogen-containing ring fused to a benzene ring, provide a rigid framework that researchers can functionalize to explore structure-activity relationships and optimize pharmacological properties . Further research is required to fully elucidate the specific binding affinity, functional activity, and detailed mechanism of action for this particular ethyl ester derivative.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)12-4-3-10-5-7-14-8-6-11(10)9-12/h3-4,9,14H,2,5-8H2,1H3

InChI Key

FMOFVJYYDYMGKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CCNCC2)C=C1

Origin of Product

United States

Preparation Methods

Catalytic Asymmetric Hydrogenation of Cyclic Ene-Carbamates

One of the most prominent and efficient methods for preparing chiral tetrahydro-3-benzazepine derivatives, including ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate, involves the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates.

  • Catalyst System : The use of a highly efficient N,P-ligated iridium complex enables the catalytic asymmetric hydrogenation of cyclic ene-carbamates to yield chiral tetrahydrobenzazepines with excellent enantioselectivity (91–99% enantiomeric excess) and high isolated yields (92–99%).
  • Substrate Scope : This method accommodates substrates bearing both aryl and alkyl substituents at the 1-position of the ene-carbamate, allowing the synthesis of a range of 1-alkyl and 1-aryl tetrahydrobenzazepines.
  • Scalability : The protocol has been demonstrated on a gram scale without loss of yield or enantioselectivity, highlighting its practical applicability.
  • Mechanistic Insights : Computational and experimental studies have developed a quadrant model explaining the stereochemical outcome based on steric interactions around the iridium center. The olefin coordinates trans to phosphorus, and steric hindrance directs the hydride delivery, resulting in predictable enantiomeric configuration.

Table 1: Summary of Iridium-Catalyzed Asymmetric Hydrogenation Results

Substrate Type Enantioselectivity (% ee) Isolated Yield (%) Notes
Methyl-substituted 91 92–99 Baseline enantioselectivity
n-Butyl-substituted 99 92–99 Highest enantioselectivity
i-Butyl-substituted 94 High Slightly decreased ee
Benzyl-substituted 99 High Excellent enantioselectivity

This method also facilitates the synthesis of biologically relevant compounds such as (S)-trepipam and (S)-fenoldopam through subsequent functional group transformations.

Nickel(II) Chloride and Tetrahydroxydiboron Cocatalyzed Cascade Reaction

An alternative approach involves a nickel-catalyzed cascade reaction enabling the construction of the seven-membered benzazepine ring under mild and cost-effective conditions.

  • Catalyst and Conditions : The reaction employs nickel(II) chloride coordinated with dimethoxyethane (NiCl2·DME) and tetrahydroxydiboron (B2(OH)4) as a cocatalyst in dimethyl sulfoxide (DMSO) at 60 °C under an inert atmosphere.
  • Reaction Mechanism : The process proceeds via alkyl radical intermediates, which undergo intramolecular cyclization facilitated by nickel coordination, followed by β-hydride elimination to yield the tetrahydrobenzazepine core.
  • Substrate Scope and Yield : This method has been applied to a broad range of substrates, achieving yields up to 89%, with high chemoselectivity and functional group tolerance.
  • Advantages : The strategy is notable for its operational simplicity, use of inexpensive catalysts, and avoidance of harsh reagents or conditions.

Table 2: Representative Yields of Nickel-Catalyzed Synthesis

Product Example Yield (%) Notes
Ethyl 2,2-difluoro-3-(1-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl)propanoate 88 High yield, good purity

Aryne-Mediated Arylation of 3-Benzazepine Scaffold

Another synthetic route involves the coupling of β-amino carbanions derived from 3-benzazepines with in situ generated arynes, facilitating the direct synthesis of substituted tetrahydrobenzazepines.

  • Methodology : This one-pot procedure generates 1-aryl-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepines with various substituents on the aromatic ring, expanding the structural diversity of the benzazepine scaffold.
  • Reaction Conditions : The reaction proceeds under mild conditions with good functional group compatibility.
  • Synthetic Utility : This method is particularly useful for introducing aryl substituents at the 1-position, which can be challenging via other routes.

Asymmetric Synthesis via Tricyclic Oxazolobenzazepinones

A multi-step synthetic approach involves the use of tricyclic oxazolobenzazepinones as intermediates to introduce alkyl substituents with high diastereoselectivity.

  • Key Steps : Alkylation of tricyclic lactams followed by reduction with aluminum chloride/lithium aluminum hydride (AlCl3/LiAlH4) and subsequent hydrogenolytic removal of protecting groups yields enantiomerically pure tetrahydro-3-benzazepines.
  • Stereochemical Control : The method achieves excellent diastereoselectivity (dr > 99:1) and retention of configuration during reduction steps.
  • Applications : This route is valuable for the preparation of 1,4-di- and 1,1,4-trisubstituted tetrahydro-3-benzazepines for receptor binding studies.

Sustainable Catalytic Methods from Renewable Resources

Recent advances have explored the synthesis of tetrahydrobenzazepines from renewable lignocellulosic biomass derivatives.

  • Green Chemistry Approach : Utilizing bio-derived phenolic compounds such as guaiacol and dihydrosinapyl alcohol, catalytic methods in green solvents and deep eutectic solvents (DES) have been developed to construct seven-membered N-heterocycles.
  • Environmental Impact : These methods are waste-free, use biodegradable solvents, and avoid strong acids or additives, aligning with sustainable chemistry principles.
  • Synthetic Efficiency : Although focused on tetrahydro-2-benzazepines, the methodology provides a conceptual framework potentially adaptable to tetrahydro-3-benzazepine synthesis.

Summary Table of Preparation Methods for this compound

Method Catalyst/Key Reagents Conditions Yield (%) Enantioselectivity Notes
Iridium-catalyzed asymmetric hydrogenation N,P-ligated Iridium complex H2 gas, mild temp., gram scale 92–99 91–99% ee High stereoselectivity, scalable
Nickel(II) chloride & tetrahydroxydiboron NiCl2·DME, B2(OH)4 DMSO, 60 °C, 5 h Up to 89 Not specified Mild, cost-effective, broad substrate scope
Aryne-mediated arylation β-amino carbanions, arynes One-pot, mild conditions Moderate Not specified Direct arylation, structural diversity
Multi-step via oxazolobenzazepinones AlCl3/LiAlH4 reduction Multi-step, controlled High dr > 99:1 High diastereoselectivity, enantiopure products
Biomass-derived catalytic synthesis Renewable phenolics, DES solvents Green solvents, waste-free Moderate Not specified Sustainable, environmentally friendly

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate involves its interaction with specific molecular targets. For instance, benzazepine derivatives can act as antagonists or agonists at various receptors, such as dopamine receptors . The compound’s effects are mediated through binding to these receptors and modulating their activity, which can influence various physiological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate and related benzazepine derivatives:

Compound Name Molecular Formula Substituents Molecular Weight XLogP3 Solubility (25°C) Key Features
This compound C₁₃H₁₇NO₂ Ethyl ester at position 7 219.28 ~2.8* Not reported Moderate lipophilicity
Methyl 7-amino-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate C₁₂H₁₆N₂O₂ Methyl ester, amino at position 7 220.27 ~1.5 2.1 g/L Higher solubility, polar amino group
7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine C₁₇H₁₉NO Benzyloxy at position 7 253.34 4.1 Not reported High lipophilicity, bulky substituent
Benazepril Hydrochloride C₂₄H₂₈N₂O₅·HCl Carboxymethyl, phenylpropyl 460.95 2.3 High (pharmaceutical grade) ACE inhibitor, charged carboxylate
7-Nitro-1,2,4,5-tetrahydro-benzo[d]azepine-3-carboxylic acid methyl ester C₁₂H₁₃N₃O₄ Nitro at position 7, methyl ester 279.25 ~1.8 Not reported Electron-withdrawing nitro group

*Estimated based on ethyl ester’s contribution compared to methyl analogs.

Key Comparisons:

Substituent Effects on Lipophilicity :

  • The ethyl ester in the target compound increases lipophilicity (XLogP3 ~2.8) compared to the methyl ester derivative (XLogP3 ~1.5) . This difference may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • The benzyloxy-substituted analog (XLogP3 4.1) demonstrates significantly higher lipophilicity due to the aromatic benzyl group, which could hinder solubility but improve tissue retention .

Biological Activity: Amino vs. Nitro Group Impact: The nitro-substituted analog’s electron-withdrawing properties could alter electronic distribution, affecting binding to enzymes or receptors .

Pharmacological Relevance :

  • Benazepril hydrochloride, a clinically used ACE inhibitor, shares the benzazepine core but incorporates a charged carboxylate and phenylpropyl group, highlighting how functionalization dictates therapeutic application .

Methodological Considerations for Compound Comparison

Structural similarity assessments, as discussed in , rely on metrics like Tanimoto coefficients or pharmacophore mapping. However, minor substitutions (e.g., methyl to ethyl ester) can drastically alter bioactivity despite high structural similarity . For example:

  • Toxicity Profiles : Nitro groups (e.g., in 7-nitro derivatives) may introduce reactive metabolites, necessitating careful toxicity screening .

Biological Activity

Ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate is a heterocyclic compound belonging to the benzazepine family, characterized by a unique structure that includes a benzene ring fused to a seven-membered azepine ring. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.

  • Molecular Formula : C13H17NO
  • Molecular Weight : Approximately 219.28 g/mol

The structural features of this compound contribute to its distinct chemical properties and potential biological activities. The presence of the ethyl ester group at the carboxylate position is particularly notable as it influences the compound's reactivity and interaction with biological targets.

Biological Activities

Research has indicated that benzazepine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Compounds in this family have been studied for their potential to reduce inflammation.
  • Neurological Applications : The benzazepine core is often explored for its effects on neurotransmitter systems, making it a candidate for treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against certain bacterial strains
Anti-inflammatoryPotential to reduce inflammation
Neurological effectsInteraction with neurotransmitter systems

The mechanism of action for this compound involves interactions with specific molecular targets such as receptors and enzymes. These interactions can modulate cellular processes including signal transduction and metabolic pathways.

Case Studies

  • Study on Antimicrobial Activity :
    A study investigated the antimicrobial properties of various benzazepine derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent.
  • Research on Neurological Effects :
    In another study focusing on neurological applications, researchers explored how this compound affects dopamine receptors. The findings suggested that it acts as a modulator of dopaminergic signaling, which may have implications for treating conditions like Parkinson's disease.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. Common methods include:

  • Acylation followed by Cyclization : This method often utilizes trifluoromethanesulfonic acid for ring formation.
  • Oxidation and Reduction Reactions : These reactions can modify the compound to enhance its biological activity or alter its pharmacokinetic properties.

Table 2: Synthetic Routes Overview

Synthesis MethodKey ReagentsOutcome
Acylation + CyclizationMethyl chloroformate + CF₃SO₃HFormation of benzazepine ring
OxidationKMnO₄ or CrO₃Production of ketones
ReductionPd/C (Palladium on Carbon)Hydrogenated derivatives

Q & A

Q. What synthetic methodologies are recommended for preparing ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate?

The synthesis typically involves multi-step reactions, starting with the functionalization of the benzazepine core. A common approach includes:

  • Acylation : Introducing the carboxylate group via esterification under reflux conditions using ethyl chloroformate or similar reagents.
  • Cyclization : Employing acid-catalyzed or transition-metal-mediated cyclization to form the tetrahydrobenzazepine ring system.
  • Purification : Column chromatography or recrystallization to isolate the product (≥95% purity) . Recent advancements suggest using computational reaction path search methods (e.g., quantum chemical calculations) to optimize reaction conditions and reduce trial-and-error experimentation .

Q. How can structural characterization of this compound be validated?

A combination of analytical techniques is required:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the benzazepine scaffold and ester group positioning.
  • HPLC-PDA : High-performance liquid chromatography with photodiode array detection to assess purity and identify impurities (e.g., residual intermediates or degradation products). Pharmacopeial standards recommend limiting individual impurities to ≤0.5% and total impurities to ≤2.0% .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Q. What are the stability considerations for this compound under experimental storage conditions?

Stability studies should include:

  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Hydrolytic Sensitivity : Monitor ester hydrolysis in aqueous buffers (pH 4–9) using HPLC.
  • Light Sensitivity : UV-vis spectroscopy to assess photodegradation under controlled light exposure. Storage recommendations: Dark, anhydrous environments at –20°C in inert atmospheres (e.g., argon) .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved in scaled-up syntheses?

Discrepancies often arise from kinetic vs. thermodynamic control in large-scale reactions. Strategies include:

  • Factorial Design of Experiments (DoE) : Systematically varying parameters (temperature, catalyst loading, solvent polarity) to identify critical factors affecting yield .
  • In Situ Monitoring : Techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
  • Computational Fluid Dynamics (CFD) : Simulating mixing efficiency and heat transfer in reactors to minimize side reactions .

Q. What computational tools are effective for predicting the compound's reactivity in novel reactions?

Advanced methods include:

  • Density Functional Theory (DFT) : Calculate transition states and activation energies for proposed reaction pathways.
  • Machine Learning (ML) : Train models on existing benzazepine reaction datasets to predict regioselectivity or side-product formation.
  • Reaction Network Analysis : Software like ICReDD’s platform integrates computational and experimental data to prioritize viable synthetic routes .

Q. How can ecological toxicity risks be assessed for this compound during early-stage research?

While full toxicological data may be lacking, preliminary assessments can use:

  • QSAR Models : Predict bioaccumulation potential (log P) and acute toxicity using quantitative structure-activity relationships.
  • Microtox® Assays : Measure inhibition of bioluminescence in Vibrio fischeri as a proxy for aquatic toxicity .
  • Degradation Studies : Evaluate persistence via OECD 301B (ready biodegradability) or photolysis experiments .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Crystallization difficulties often stem from conformational flexibility. Solutions include:

  • Co-Crystallization : Use of chiral auxiliaries (e.g., tartaric acid derivatives) to stabilize specific conformers.
  • High-Throughput Screening : Test >100 solvent/anti-solvent combinations using automated platforms.
  • Cryo-Crystallography : Collect data at 100 K to reduce thermal motion artifacts .

Methodological Tables

Table 1. Key Analytical Parameters for Purity Assessment

TechniqueParameterAcceptable RangeReference Method
HPLC-PDARetention Time12.3 ± 0.2 minUSP <621>
1H^1H-NMRIntegration Ratios1:2:2 (aromatic peaks)Ph. Eur. 2.2.33
HRMSm/z [M+H]+261.1234 (calc.)ISO 21348

Table 2. Optimized Reaction Conditions via DoE

FactorLow LevelHigh LevelOptimal Value
Temperature60°C100°C85°C
Catalyst Loading1 mol%5 mol%3.2 mol%
SolventDMFTHFDMF/THF (3:1)

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